molecular formula C10H9NaO7S B1394251 Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate CAS No. 31314-30-4

Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate

Cat. No. B1394251
CAS RN: 31314-30-4
M. Wt: 296.23 g/mol
InChI Key: OLQXGAPZEJVKSB-UHFFFAOYSA-M
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Description

Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate (also known as sodium 2,5-bis(methoxycarbonyl)benzenesulfonate, or sodium bisulfite) is an organic compound that is commonly used as a reagent in organic synthesis. It is a white, water-soluble solid with a molecular weight of 242.3 g/mol. Sodium bisulfite is a versatile reagent that is used in a variety of synthetic reactions, including oxidation-reduction reactions, free radical reactions, and condensation reactions. Its applications range from the synthesis of pharmaceuticals and other organic compounds to the purification of proteins and nucleic acids.

Scientific Research Applications

1. Synthesis and Interfacial Activity of Surfactants

Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate is used in the synthesis of branched alkylbenzenesulfonate gemini surfactants. These surfactants exhibit significant interfacial activity and aggregation behavior in aqueous solutions, which are crucial in reducing interfacial tension in various industrial applications (Zhang et al., 2011).

2. Catalysis in Biphasic Methoxycarbonylation

In catalysis, sodium 2,5-bis(methoxycarbonyl)benzenesulfonate derivatives are used in the formation of palladium(II) complexes. These complexes are active catalysts in the methoxycarbonylation of 1-hexene, a process important in industrial organic synthesis (Akiri & Ojwach, 2021).

3. Development of Polymerization Catalysts

This compound is also involved in the development of polymerization catalysts. For instance, its derivatives are used in the formation of palladium-based catalysts for the homopolymerization of ethylene and copolymerization with acrylates or norbornenes (Skupov et al., 2007).

4. Synthesis of Water Soluble Polymers

It plays a role in the synthesis of water-soluble poly(p-phenylene) derivatives. These polymers are significant in applications requiring water solubility and electroluminescence, such as in advanced electronic and optical materials (Kim et al., 1998).

Safety And Hazards

While specific safety and hazard information for Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate is not provided in the search results, general safety precautions for handling chemical substances apply. These include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

sodium;2,5-bis(methoxycarbonyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-4-7(10(12)17-2)8(5-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQXGAPZEJVKSB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677404
Record name Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate

CAS RN

31314-30-4
Record name Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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